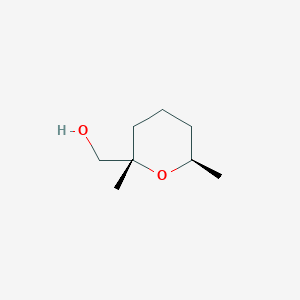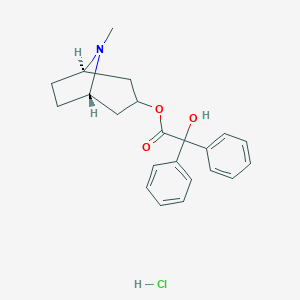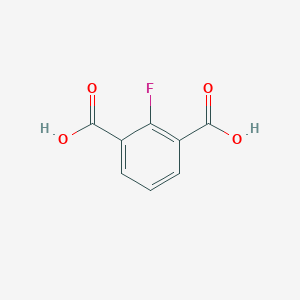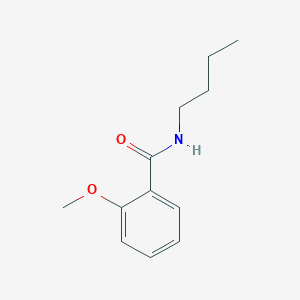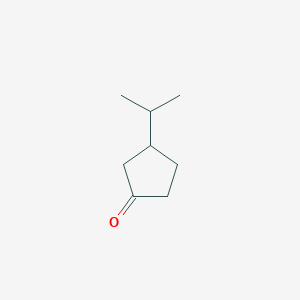
3-(Propan-2-yl)cyclopentan-1-one
Vue d'ensemble
Description
“3-(Propan-2-yl)cyclopentan-1-one” is an organic compound with the molecular formula C8H14O . It is a derivative of cyclopentanone, which is a colorless liquid .
Molecular Structure Analysis
The molecular weight of “3-(Propan-2-yl)cyclopentan-1-one” is 126.2 . The InChI code for this compound is 1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3 .Applications De Recherche Scientifique
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones, similar in structure to 3-(Propan-2-yl)cyclopentan-1-one, have been studied for their ability to act as isosteres for the carboxylic acid functional group. This research has demonstrated that these compounds can effectively substitute for carboxylic acids in drug design, particularly in the development of thromboxane A(2) receptor antagonists (Ballatore et al., 2011).
Gold-Catalyzed Cycloadditions
3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, structurally related to 3-(Propan-2-yl)cyclopentan-1-one, has been used in gold-catalyzed [2+2] cycloadditions with alkenes. This approach provides a method for creating highly substituted cyclobutane derivatives (Faustino et al., 2012).
Synthesis of Cyclopentane Derivatives
Research has explored the synthesis of compounds like 1,1-dicyclofentylethane and 1,2-dicyclopentylpropane from cyclopentadiene, indicating the versatility of cyclopentane derivatives in organic synthesis (Stanko & Platé, 1959).
Antimicrobial and Antiradical Activity
(3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to 3-(Propan-2-yl)cyclopentan-1-one, have been synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing the potential of these compounds in biological applications (Čižmáriková et al., 2020).
Conversion into Cyclopentenones
Studies have also shown that 2-Alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones can be converted into trisubstituted cyclopent-2-enones. This research indicates the potential of these compounds in creating more complex organic structures (Schick et al., 1996).
Safety and Hazards
The safety information for “3-(Propan-2-yl)cyclopentan-1-one” indicates that it is classified as dangerous with hazard statements H225, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
3-propan-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAUPTMCTBUIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)cyclopentan-1-one | |
CAS RN |
10264-56-9 | |
| Record name | 3-(propan-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

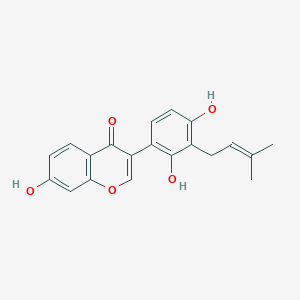
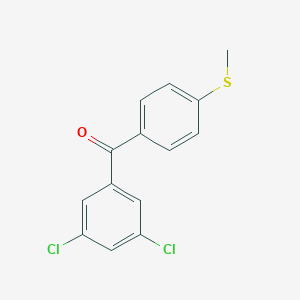

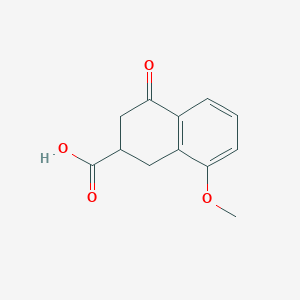
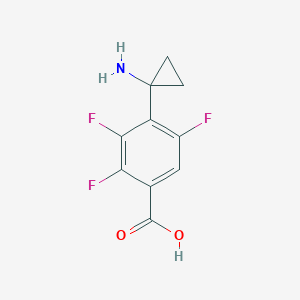
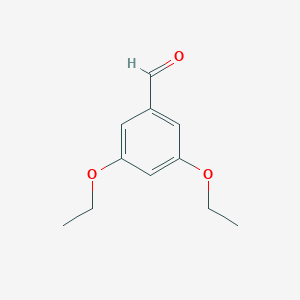
![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)
